

Application Notes and Protocols for LAH5-Mediated Gene Editing in HEK29T Cells

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Compound of Interest

Compound Name: LAH5

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Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A significant challenge in harnessing the full therapeutic potential of CRISPR-Cas9 is the safe and efficient delivery of its components into target cells. [1][2] This document provides detailed application notes and protocols for a novel, non-viral delivery method utilizing the amphipathic cell-penetrating peptide, **LAH5**, for the intracellular delivery of Cas9 ribonucleoprotein (RNP) complexes in Human Embryonic Kidney 293T (HEK293T) cells. [1]

LAH5 is a cell-penetrating peptide that has been shown to effectively form nanocomplexes with Cas9 RNP. [1][2][3] These nanocomplexes facilitate cellular uptake and subsequent gene editing. [1][3] This delivery system presents a promising alternative to viral vectors, offering advantages in terms of safety and ease of formulation. [4] The protocols outlined below are based on successful gene editing of the CCR5 gene and the use of a fluorescent reporter system in HEK293T cells. [1]

Mechanism of Action

LAH5 peptides interact with the Cas9 RNP, which consists of the Cas9 protein and a single guide RNA (sgRNA), to form stable nanocomplexes. [1] While the precise charge interactions are a subject of ongoing investigation, it is established that these nanocomplexes are efficiently

internalized by mammalian cells, including HEK293T, through the endocytic pathway.^[1] Once inside the cell, the Cas9 RNP is released from the endosome into the cytoplasm and subsequently translocates to the nucleus to perform the targeted gene editing.

Data Presentation

The following tables summarize the quantitative data on the efficiency of **LAH5**-mediated gene editing in HEK293T cells.

Table 1: Gene Editing Efficiency in HEK293T 'Stoplight' Reporter Cells with Varying Cas9 RNP:**LAH5** Molar Ratios.^{[1][5]}

Cas9 RNP: LAH5 Molar Ratio	Gene Editing Efficiency (% eGFP+ cells)
1:50	~20%
1:100	~40%
1:150	~55%
1:200	~65%
1:250	~70%

Data derived from flow cytometry analysis of HEK293T stoplight reporter cells treated with 20 nM Cas9 RNP complexed with varying concentrations of **LAH5** peptide.^{[1][5]}

Table 2: Gene Editing Efficiency with Varying Cas9 RNP Concentration at a Fixed **LAH5** Concentration.^{[5][6]}

Cas9 RNP Concentration (nM)	LAH5 Concentration (μM)	Gene Editing Efficiency (% eGFP+ cells)
5	5	~30%
10	5	~50%
20	5	~70%
40	5	~75%

Data shows that a Cas9 RNP concentration of 20 nM with 5 μ M **LAH5** provides optimal gene editing efficiency with cell viability greater than 80%.[\[5\]](#)

Table 3: Comparison of Gene Editing Efficiency by Different Assays.[\[1\]](#)

Assay	RNP:LAH5 Ratio	Reported Editing Efficiency
Flow Cytometry (eGFP+)	1:250	~70%
T7 Endonuclease I (T7E1)	1:250	Increased levels with higher ratios
Tracking of Indels by DEcomposition (TIDE)	1:250	Increased levels with higher ratios

This table provides a qualitative comparison of results from different methods used to assess gene editing efficiency, all indicating a positive correlation between the **LAH5** ratio and editing events.[\[1\]](#)

Experimental Protocols

Materials

- HEK293T cells (or HEK293T 'stoplight' reporter cell line)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- spCas9 protein
- Synthesized sgRNA targeting the gene of interest
- **LAH5** peptide

- Nuclease-free water
- Phosphate-Buffered Saline (PBS)
- Reagents for gene editing analysis (e.g., DNA extraction kit, primers for PCR, T7E1 enzyme, or access to sequencing services)

Protocol 1: Preparation of Cas9 RNP/LAH5 Nanocomplexes

- Prepare Cas9 RNP:
 - Dilute spCas9 protein and sgRNA in Opti-MEM.
 - Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.
 - Incubate at room temperature for 15 minutes to allow for RNP complex formation.
- Prepare **LAH5** Solution:
 - Resuspend the lyophilized **LAH5** peptide in nuclease-free water to a stock concentration of 1 mM.
 - Vortex thoroughly to ensure complete dissolution.
- Form Cas9 RNP/**LAH5** Nanocomplexes:
 - Dilute the required amount of **LAH5** stock solution in Opti-MEM.
 - Add the **LAH5** solution to the pre-formed Cas9 RNP solution. The final molar ratio of Cas9 RNP to **LAH5** should be optimized for your specific application, with a starting point of 1:100 to 1:250 being effective.[\[1\]](#)[\[5\]](#)
 - Mix gently by pipetting.
 - Incubate at room temperature for 30 minutes to allow for nanocomplex formation.

Protocol 2: Transfection of HEK293T Cells

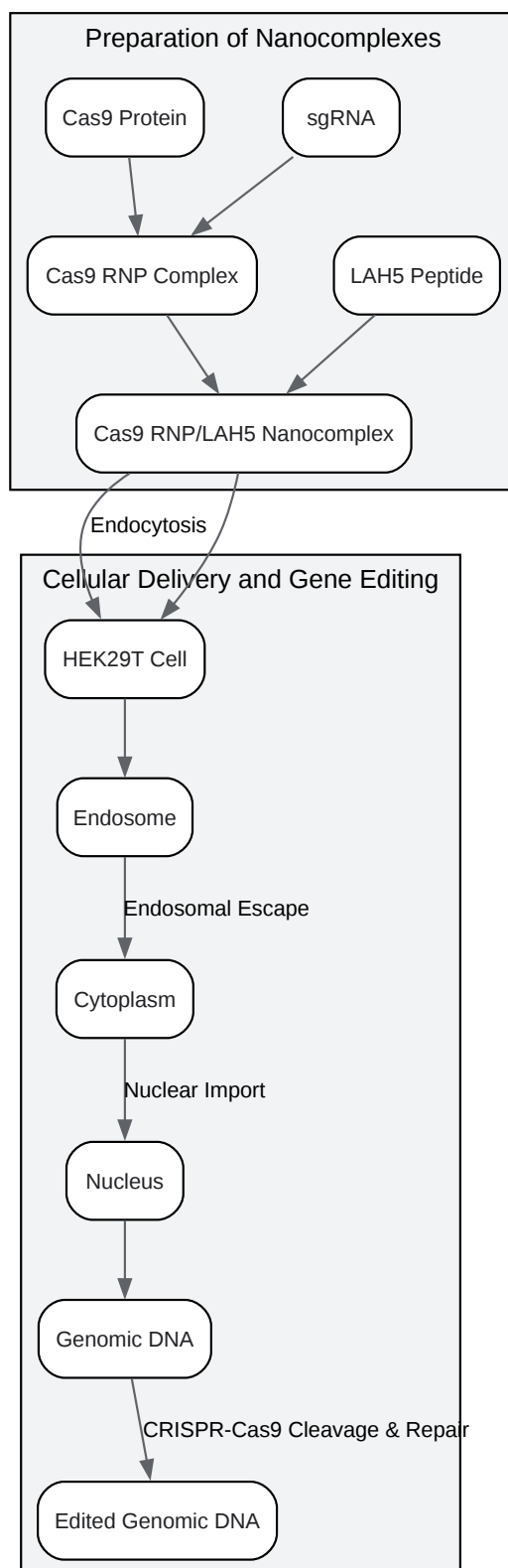
- Cell Seeding:
 - The day before transfection, seed HEK293T cells in a 24-well plate at a density of 5×10^4 cells per well in 500 μ L of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
 - Ensure cells are 70-80% confluent at the time of transfection.
- Transfection:
 - Carefully remove the culture medium from the cells.
 - Gently add the prepared Cas9 RNP/**LAH5** nanocomplex solution (in Opti-MEM) to the cells. A typical final concentration of Cas9 RNP in the well is 20 nM.[\[5\]](#)
 - Incubate the cells with the nanocomplexes for 4 hours at 37°C in a CO2 incubator.
- Post-Transfection:
 - After the 4-hour incubation, add 500 μ L of complete DMEM to each well without removing the transfection solution.
 - Continue to incubate the cells for 48-72 hours.

Protocol 3: Analysis of Gene Editing Efficiency

- Genomic DNA Extraction:
 - After 48-72 hours post-transfection, harvest the cells.
 - Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
- PCR Amplification:
 - Amplify the target genomic region using PCR with primers flanking the sgRNA target site.
- Quantification of Gene Editing:

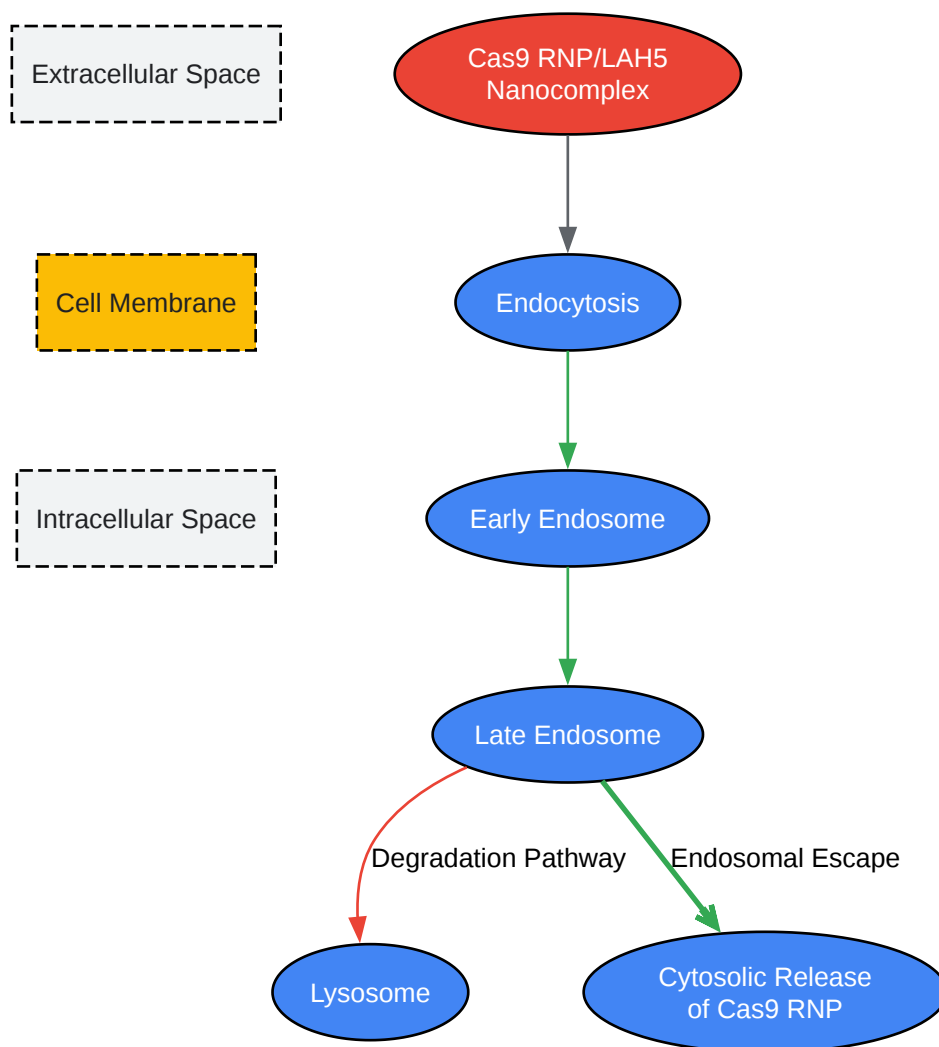
- T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from the annealing of wild-type and edited DNA strands. The percentage of cleavage can be used to estimate the gene editing efficiency.[\[1\]](#)
- Tracking of Indels by DEcomposition (TIDE): This method uses Sanger sequencing data from the PCR product to quantify the frequency and nature of insertions and deletions (indels).[\[1\]](#)[\[7\]](#)
- Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis, the PCR amplicons can be subjected to deep sequencing.

Visualizations



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Caption: Experimental workflow for **LAH5**-mediated gene editing.



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Caption: Simplified signaling pathway of cellular uptake.

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